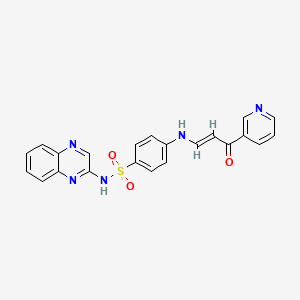![molecular formula C14H13N3O4S2 B1224476 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1224476.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a member of benzodioxoles.
Scientific Research Applications
Synthesis and Derivative Formation
The compound N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, along with its derivatives, is primarily synthesized for research in the development of novel compounds with potential biological activities. The synthesis of such compounds involves various chemical reactions, which lead to the formation of new derivatives with distinct structural features. For instance, Huicheng Wang et al. (2010) explored the synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives and established their structures through spectral data analysis, marking a significant step in creating diverse molecular structures for further research Huicheng Wang et al., 2010.
Anticancer Properties
Some derivatives of the compound have shown potential as anticancer agents. For example, A. Özdemir et al. (2017) synthesized new derivatives and evaluated their effects on human lung adenocarcinoma and rat glioma cell lines. Their study revealed that specific derivatives demonstrated promising cytotoxic effects and inhibited MMP-9, an enzyme associated with tumor progression, suggesting their potential role in cancer treatment A. Özdemir et al., 2017.
Modification for Biological Activity
V. Sokolov et al. (2012) proposed a method to modify a known medical product, acetazolamide, by interacting with various nucleophiles, leading to the production of heterocyclic compounds. This modification aims to explore the biological activities of these newly synthesized compounds V. Sokolov et al., 2012.
Anticholinesterase and Cytotoxic Activities
The amide derivatives of the compound have been investigated for their anticholinesterase properties. M. Altıntop et al. (2012) synthesized amide derivatives and assessed their ability to inhibit enzymes like AChE and BuChE. The study also explored the cytotoxic properties of these compounds, contributing to the understanding of their potential therapeutic applications M. Altıntop et al., 2012.
Antibacterial, Antifungal, and Antiviral Activities
Derivatives of the compound have been designed and synthesized to explore their antibacterial, antifungal, and antiviral activities. Xu Tang et al. (2019) reported that most of the synthesized compounds showed good antiviral activities against tobacco mosaic virus and antibacterial activities against specific pathogens, indicating their potential as molecular templates for developing antiviral and antibacterial agents Xu Tang et al., 2019.
properties
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide |
|---|---|
Molecular Formula |
C14H13N3O4S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-7(18)9-3-11-12(21-6-20-11)4-10(9)15-13(19)5-22-14-17-16-8(2)23-14/h3-4H,5-6H2,1-2H3,(H,15,19) |
InChI Key |
KHTCIJIPWGMLEV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B1224395.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B1224396.png)
![4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1224401.png)
![2,4-dimethyl-N-[[4-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224402.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)
![N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224405.png)
![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)

![1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-](/img/structure/B1224415.png)

![3-amino-N-(2-fluorophenyl)-6-(2-furanyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1224417.png)
![5-bromo-N-[3-(3,5-dimethyl-1-pyridin-1-iumyl)-2-quinoxalinyl]-2-thiophenesulfonamide](/img/structure/B1224418.png)
![(2S)-2-[[(2-chlorophenyl)-oxomethyl]amino]-3-methylbutanoic acid (6-nitro-4H-1,3-benzodioxin-8-yl)methyl ester](/img/structure/B1224420.png)